molecular formula C7H8BNO4 B111244 3-Amino-5-boronobenzoic acid CAS No. 116378-40-6

3-Amino-5-boronobenzoic acid

Cat. No. B111244
CAS RN: 116378-40-6
M. Wt: 180.96 g/mol
InChI Key: VVQAAMZMJNXCOP-UHFFFAOYSA-N
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Description

3-Amino-5-boronobenzoic acid, also known as 3-ABBA, is an organic compound that is used in various scientific research applications. It is a boron-containing compound that is used in the synthesis of organic molecules, as well as in the study of biochemical and physiological processes. 3-ABBA has been studied extensively in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Boronic Acid Derivatives in Sensing and Material Construction

  • Boronic acids, including derivatives similar to 3-Amino-5-boronobenzoic acid, have been utilized in constructing glucose sensing materials. These compounds operate effectively at physiological pH levels, making them suitable for biomedical applications such as monitoring glucose levels in bodily fluids (Das et al., 2003).

Applications in Bioorganic Chemistry and Therapies

  • Amino acids of the polyhedral carboranes, which are structurally related to boronic acids, show potential in boron neutron capture therapy (BNCT) and other bioorganic chemistry applications. Their synthesis provides access to biologically relevant compounds, suggesting that derivatives of this compound might also find applications in similar therapeutic areas (Kasar et al., 1999).

Boronic Acid in Affinity Sensing

  • Boronic acids have been employed for the detection of bacteria through affinity binding reactions with diol-groups on bacterial cell walls. This indicates the potential of this compound derivatives in developing robust affinity sensors for biological and environmental monitoring (Wannapob et al., 2010).

Boronic Acid Polymers in Biomedical Applications

  • Boronic acid-containing polymers have been valuable in various biomedical applications, including HIV, obesity, diabetes, and cancer treatments. The unique reactivity, solubility, and responsive nature of these polymers underscore the potential utility of this compound in the development of new biomaterials (Cambre & Sumerlin, 2011).

Recognition, Sensing, and Assembly with Boronic Acids

  • The ability of boronic acids to form cyclic esters with diols and interact with Lewis bases has been exploited in the development of sensors, separation systems, and reversible molecular assemblies. This highlights the versatility of boronic acids and their derivatives, such as this compound, in creating innovative chemical sensors and materials (Bull et al., 2013).

Safety and Hazards

The safety information available indicates that 3-Amino-5-boronobenzoic acid may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

3-amino-5-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQAAMZMJNXCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372250
Record name 3-Amino-5-boronobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116378-40-6
Record name 3-Amino-5-boronobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-carboxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-nitro-5-carboxyphenylboronic acid (3.3 g, 0.016 mol) in absolute ethanol (25 ml) was hydrogenated in the presence of Raney Nickel (1 g) at 50 lbs per square inch for 4 hours in a Parr shaker. The catalyst was removed by filtration and the solvent was removed on a rotary evaporator. The solid obtained was recrystallized from water. M.P. 210°-12° C.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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